N-(2,6-dimethylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide
Description
This compound is a tricyclic heterocyclic acetamide derivative characterized by a complex fused-ring system. Its core structure includes a thia-triazatricyclo framework with methyl, oxo, and phenyl substituents, while the acetamide moiety is linked to a 2,6-dimethylphenyl group. Crystallographic tools like SHELX and ORTEP-III have been instrumental in resolving its 3D conformation, enabling precise analysis of its stereoelectronic properties .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-15-8-7-9-16(2)22(15)29-20(31)13-30-14-27-23-21-19(18-10-5-4-6-11-18)12-17(3)28-25(21)33-24(23)26(30)32/h4-12,14H,13H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFSHRLUWIZQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC4=NC(=CC(=C34)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine structure, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites and exert its effects through various mechanisms, such as inhibition or activation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide
This analog (Registry No. 866811-62-3) shares the tricyclic core but differs in substituents:
- Acetyl vs.
- Oxo Groups : Additional 3,5-dioxo moieties increase polarity compared to the single oxo group in the target compound.
- Aryl Substituent : The acetamide is linked to a 2-methoxyphenyl group (OCH₃) instead of 2,6-dimethylphenyl (CH₃), impacting lipophilicity and π-π stacking interactions .
Structural and Hypothetical Property Comparison
| Property | Target Compound | Analog (866811-62-3) |
|---|---|---|
| Molecular Formula | C₂₉H₂₆N₄O₂S | C₂₈H₂₃N₅O₄S |
| Core Substituents | 11-methyl, 6-oxo, 13-phenyl | 11-acetyl, 3,5-dioxo, 4-phenyl |
| Aryl Group | 2,6-dimethylphenyl (hydrophobic, sterically hindered) | 2-methoxyphenyl (moderately polar, hydrogen-bond acceptor) |
| Theoretical logP | ~4.2 (estimated via fragment-based methods) | ~3.8 (lower due to acetyl and methoxy groups) |
| Metabolic Stability | Likely higher (methyl groups resist oxidative metabolism) | Potentially lower (acetyl group susceptible to hydrolysis) |
Implications of Structural Differences
- Lipophilicity : The 2,6-dimethylphenyl group in the target compound enhances membrane permeability compared to the 2-methoxyphenyl analog, which may favor passive diffusion in biological systems.
- Synthetic Accessibility : The target compound’s methyl and single oxo groups simplify synthesis compared to the analog’s multi-oxo and acetyl functionalities, which require protective strategies .
Research Findings and Limitations
While crystallographic data for both compounds have been resolved using SHELX and ORTEP-III , pharmacological or biochemical studies are absent in the provided evidence. Computational modeling suggests the target compound’s steric bulk may hinder binding to flat active sites, whereas the analog’s polar groups could enhance solubility but reduce bioavailability. Further experimental studies are needed to validate these hypotheses.
Biological Activity
N-(2,6-dimethylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique tricyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 463.59 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potential efficacy against bacterial strains.
- Anticancer Properties : Inhibition of cancer cell proliferation in vitro.
Case Studies
-
Antimicrobial Efficacy :
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, indicating promising potential as an antibacterial agent. -
Anticancer Activity :
In vitro assays showed that the compound inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range (10–20 µM). Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.
Comparative Biological Activity Table
Safety and Toxicity Profile
Toxicological assessments indicate that while the compound shows promising biological activity, it also exhibits toxicity towards aquatic life and potential cytotoxicity at higher concentrations. The European Chemicals Agency (ECHA) has classified it as harmful if swallowed and very toxic to aquatic life, necessitating careful handling and usage protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
